molecular formula C14H22ClNO2S B12771042 2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(+-)- CAS No. 119558-26-8

2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(+-)-

Cat. No.: B12771042
CAS No.: 119558-26-8
M. Wt: 303.8 g/mol
InChI Key: KEWWYWINVMRBCB-DSHXVJGRSA-N
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Description

2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and various reagents to introduce the methoxyphenyl and methylamino groups. Common reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow processes: For efficient and consistent production.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- has various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential therapeutic uses.

    Medicine: Investigating its potential as a drug candidate for treating various diseases.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(3-methoxyphenyl)-3-((methylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Compounds with similar thiopyran structures.

    Methoxyphenyl compounds: Compounds containing the methoxyphenyl group.

    Methylamino compounds: Compounds with methylamino functional groups.

Properties

CAS No.

119558-26-8

Molecular Formula

C14H22ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)-3-(methylaminomethyl)thian-4-ol;hydrochloride

InChI

InChI=1S/C14H21NO2S.ClH/c1-15-9-12-10-18-7-6-14(12,16)11-4-3-5-13(8-11)17-2;/h3-5,8,12,15-16H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1

InChI Key

KEWWYWINVMRBCB-DSHXVJGRSA-N

Isomeric SMILES

CNC[C@H]1CSCC[C@]1(C2=CC(=CC=C2)OC)O.Cl

Canonical SMILES

CNCC1CSCCC1(C2=CC(=CC=C2)OC)O.Cl

Origin of Product

United States

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